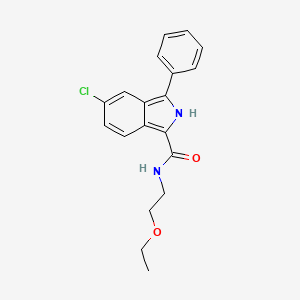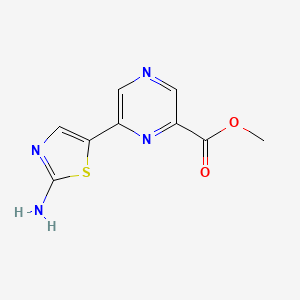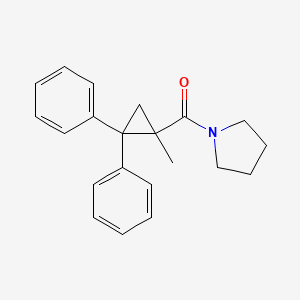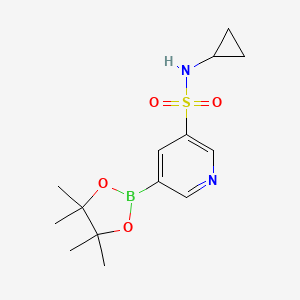![molecular formula C16H12Cl2N2O2 B13095655 Ethyl 2-(2,5-dichlorophenyl)imidazo[1,2-A]pyridine-3-carboxylate](/img/structure/B13095655.png)
Ethyl 2-(2,5-dichlorophenyl)imidazo[1,2-A]pyridine-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-(2,5-dichlorophenyl)imidazo[1,2-A]pyridine-3-carboxylate is a heterocyclic compound that belongs to the imidazo[1,2-A]pyridine family. This compound is characterized by its unique structure, which includes an imidazo[1,2-A]pyridine core substituted with a 2,5-dichlorophenyl group and an ethyl ester at the 3-position. Compounds in this family are known for their diverse biological activities and are often explored for their potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(2,5-dichlorophenyl)imidazo[1,2-A]pyridine-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2,5-dichlorobenzaldehyde with 2-aminopyridine in the presence of a suitable catalyst to form the imidazo[1,2-A]pyridine core. This intermediate is then esterified with ethyl chloroformate to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the integrity of the product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chlorinated positions, using reagents like sodium methoxide or potassium thiolate.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed:
Oxidation: Carboxylic acids, aldehydes.
Reduction: Alcohols, amines.
Substitution: Methoxy or thiol derivatives.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, Ethyl 2-(2,5-dichlorophenyl)imidazo[1,2-A]pyridine-3-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology: Biologically, this compound is explored for its potential as an antimicrobial and antifungal agent. Its ability to interact with biological macromolecules makes it a candidate for drug development.
Medicine: In medicine, derivatives of this compound are investigated for their potential therapeutic effects, including anti-inflammatory and anticancer activities. The imidazo[1,2-A]pyridine core is known for its pharmacological properties, which can be enhanced by appropriate substitutions.
Industry: Industrially, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.
Mecanismo De Acción
The mechanism by which Ethyl 2-(2,5-dichlorophenyl)imidazo[1,2-A]pyridine-3-carboxylate exerts its effects involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it may inhibit the synthesis of essential proteins or nucleic acids in microorganisms. In anticancer research, it could interfere with cell division or induce apoptosis in cancer cells. The exact pathways and targets can vary depending on the specific biological context and the nature of the substituents on the imidazo[1,2-A]pyridine core.
Comparación Con Compuestos Similares
Imidazo[1,2-A]pyridine-3-carboxylate derivatives: These compounds share the same core structure but differ in their substituents, leading to variations in their biological activities and applications.
2-Phenylimidazo[1,2-A]pyridine: This compound is similar but lacks the dichlorophenyl group, which can significantly alter its chemical and biological properties.
Uniqueness: Ethyl 2-(2,5-dichlorophenyl)imidazo[1,2-A]pyridine-3-carboxylate is unique due to the presence of the 2,5-dichlorophenyl group, which can enhance its biological activity and specificity. This substitution pattern can lead to improved pharmacokinetic properties and increased potency in various applications.
Propiedades
Fórmula molecular |
C16H12Cl2N2O2 |
|---|---|
Peso molecular |
335.2 g/mol |
Nombre IUPAC |
ethyl 2-(2,5-dichlorophenyl)imidazo[1,2-a]pyridine-3-carboxylate |
InChI |
InChI=1S/C16H12Cl2N2O2/c1-2-22-16(21)15-14(11-9-10(17)6-7-12(11)18)19-13-5-3-4-8-20(13)15/h3-9H,2H2,1H3 |
Clave InChI |
BGXKGNNEKACSEE-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=C(N=C2N1C=CC=C2)C3=C(C=CC(=C3)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3,7-dimethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B13095576.png)





![Ethyl 2',4'-dichloro-5'-oxo-6',8'-dihydro-5'H-spiro[cyclobutane-1,7'-quinoline]-3'-carboxylate](/img/structure/B13095595.png)


![4-Bromo-1'-methyl-3-phenyl-spiro[furan-2(5H),3'-[3H]indol]-2'(1'H)-one](/img/structure/B13095628.png)
![Ethyl 6-bromoimidazo[1,2-b]pyridazine-3-carboxylate](/img/structure/B13095637.png)


